

An In-depth Technical Guide to the Pharmacological Properties of Ro 61-8048

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Compound of Interest		
Compound Name:	Ro 61-8048	
Cat. No.:	B1680698	Get Quote

Introduction

Ro 61-8048, chemically known as 3,4-Dimethoxy-N-[4-(3-nitrophenyl)-2-thiazolyl]benzenesulfonamide, is a potent, selective, and competitive inhibitor of the enzyme Kynurenine 3-monooxygenase (KMO), also referred to as kynurenine 3-hydroxylase.[1][2] KMO is a critical enzyme in the tryptophan metabolic pathway, known as the kynurenine pathway.[3] By inhibiting KMO, Ro 61-8048 modulates the balance of neuroactive metabolites within this pathway, leading to a range of pharmacological effects.[3] This orally active, brain-penetrant compound has demonstrated significant neuroprotective, anticonvulsant, and antidystonic properties in various preclinical models, making it a valuable research tool and a potential therapeutic candidate for neurological and psychiatric disorders.[1][2]

Mechanism of Action: Kynurenine Pathway Modulation

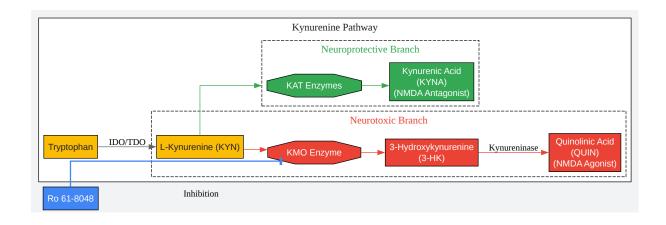
The primary mechanism of action of **Ro 61-8048** is the inhibition of KMO.[4] The kynurenine pathway is the main route for tryptophan degradation in the body.[3] Tryptophan is first converted to kynurenine (KYN). KYN stands at a metabolic crossroads, where it can be metabolized down two distinct branches:

• Neuroprotective Branch: Kynurenine aminotransferases (KATs) convert KYN into kynurenic acid (KYNA), an endogenous antagonist of glutamate receptors, including the NMDA receptor (at the glycine site) and α7-nicotinic acetylcholine receptors.[5][6]



Neurotoxic Branch: Kynurenine 3-monooxygenase (KMO) converts KYN into 3-hydroxykynurenine (3-HK).[5] This branch leads to the production of several potentially neurotoxic metabolites, most notably quinolinic acid (QUIN), an NMDA receptor agonist and a producer of oxidative stress.[6][7]

Under inflammatory conditions, the pathway is often shifted towards the KMO-driven neurotoxic branch.[6] **Ro 61-8048** competitively inhibits KMO, which blocks the conversion of KYN to 3-HK.[5] This inhibition shunts the metabolic pathway toward the KAT-mediated neuroprotective branch, resulting in a significant increase in the synthesis and concentration of neuroprotective KYNA and a decrease in the neurotoxic metabolites 3-HK and QUIN.[1][5][7] Structural studies suggest **Ro 61-8048** may also act in an allosteric manner by binding to a unique tunnel near the substrate-binding pocket, blocking substrate entry or product release.[8]



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Caption: Inhibition of KMO by **Ro 61-8048** shifts tryptophan metabolism.

Quantitative Pharmacological Data



The potency and efficacy of **Ro 61-8048** have been quantified in numerous in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Potency

Parameter	Value	Target Enzyme	Notes	Source
IC50	37 nM	Kynurenine 3- monooxygenase (KMO)	The concentration causing 50% inhibition of enzyme activity.	[1][2][4][9]
Ki	4.8 nM	Kynurenine 3- monooxygenase (KMO)	The inhibition constant, indicating high binding affinity.	[4]

Table 2: Summary of Key In Vivo Experimental Findings



Animal Model	Condition	Dose & Route	Key Findings	Source
Gerbils	Cerebral Ischemia	30 μmol/kg, p.o.	~85% inhibition of cerebral KMO, peaking at 2 hours and lasting up to 8 hours.	[1]
Rats	Cerebral Ischemia	40 mg/kg, p.o.	Reduced ischemic brain damage.	[4]
dtsz Hamsters	Paroxysmal Dystonia	50, 100, 150 mg/kg, i.p.	Dose- dependently reduced the severity of dystonia; 100 mg/kg led to a 2- 3 fold increase in striatal KYNA.	[1][10]
Mice	Pilocarpine- induced Epilepsy	42 mg/kg, i.p.	Reduced seizure frequency and severity, and alleviated comorbid depressive-like behaviors.	[5]
Mice	Immune- stimulation	0.1-100 μM (in vitro slices)	Strongly reduced quinolinic acid neo-formation in organ slices.	[7]
Squirrel Monkeys	THC Self- administration	10-20 mg/kg, i.m.	Dose- dependently reduced THC self- administration, suggesting a	[11]



			decrease in rewarding effects.
Rats	Surgically Induced Brain Injury	N/A	Prevents post- operative brain edema and neuronal apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for the preparation and in vivo evaluation of **Ro 61-8048**.

Protocol 1: Preparation of Ro 61-8048 for In Vivo Administration

Ro 61-8048 is soluble in DMSO and ethanol but has poor water solubility.[2] For in vivo experiments, specific vehicle formulations are required.

Objective: To prepare a clear, injectable solution of **Ro 61-8048**.

Materials:

- Ro 61-8048 powder
- Dimethyl sulfoxide (DMSO)
- PEG300
- Tween-80
- Saline (0.9% NaCl)

Procedure (based on a common formulation)[1]:



- Prepare a stock solution of Ro 61-8048 in DMSO. Due to its high solubility in DMSO (up to 100 mM), this serves as the starting point.[2]
- To create the final injection vehicle, add co-solvents sequentially. A typical formulation consists of:
 - 10% DMSO
 - 40% PEG300
 - o 5% Tween-80
 - 45% Saline
- Begin with the required volume of the DMSO stock solution.
- Sequentially add the PEG300, Tween-80, and finally the saline, vortexing thoroughly after each addition to ensure a clear solution.
- If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
- It is recommended to prepare the final working solution fresh on the day of the experiment. [1]

Protocol 2: Evaluation of Anticonvulsant and Antidepressant Effects in a Mouse Epilepsy Model

This protocol is adapted from studies evaluating the efficacy of **Ro 61-8048** in a chronic epilepsy model.[5]

Objective: To assess the effect of **Ro 61-8048** on seizure frequency, severity, and comorbid depression-like behaviors.

Methodology:

Animal Model: Utilize a pilocarpine-induced chronic epilepsy model in mice.

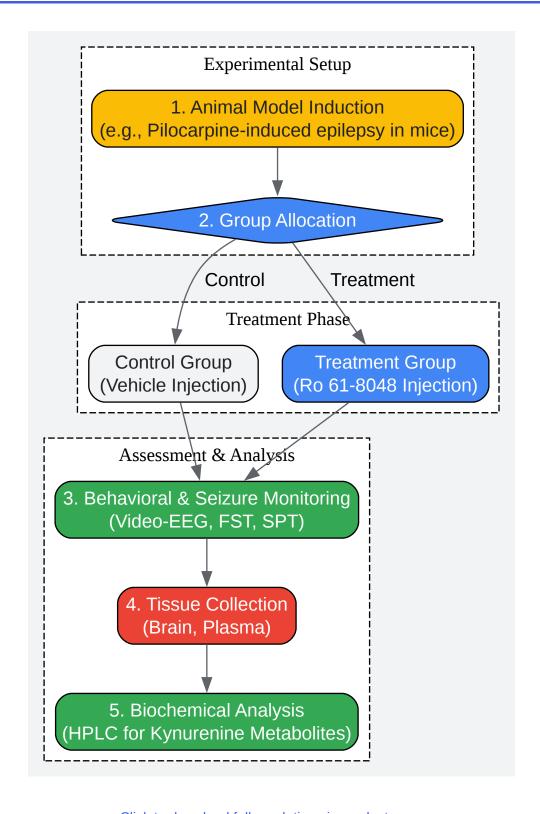
Foundational & Exploratory





- Group Allocation: Divide animals into four groups: Healthy Control (HC), Epileptic Model (EM), Ro 61-8048 treated Control (RC), and Ro 61-8048 treated Epileptic Model (RM).
- Dosing Regimen: Administer **Ro 61-8048** (e.g., 42 mg/kg, i.p.) or a volume-matched vehicle solution to the respective groups over a specified treatment period (e.g., 14 days).[5]
- Seizure Monitoring: Continuously monitor seizure frequency and severity using 24-hour video recording and a standardized scoring system (e.g., the Racine scale).
- Behavioral Assessment:
 - Depressive-like behavior: Conduct tests such as the Sucrose Preference Test (SPT) to measure anhedonia and the Forced Swim Test (FST) to measure behavioral despair.
 - Cognitive function: Use the Y-maze test to assess spatial working memory.
- Biochemical Analysis: Following the treatment period, collect brain tissue (e.g., hippocampus) and plasma. Use techniques like High-Performance Liquid Chromatography (HPLC) to quantify the levels of kynurenine pathway metabolites (KYN, KYNA, 3-HK, QUIN) to confirm the mechanism of action.[5]





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Caption: A typical workflow for in vivo evaluation of **Ro 61-8048**.



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